CDS2 Human Pre-designed siRNA Set A

RNA interference gene silencing CDS2

CDS2 Human Pre-designed siRNA Set A delivers three unique 27-mer Dicer-substrate siRNA duplexes targeting CDS2, plus scrambled negative control, HPRT positive control, FAM-labeled control, and RNase-free resuspension buffer. The 27-mer Dicer-substrate design enforces correct guide-strand selection and minimizes passenger-strand off-target effects, unlike traditional 21-mer siRNAs. Vendor-guaranteed performance: at least two of three duplexes achieve ≥70% target mRNA knockdown at 10 nM, enabling direct, reproducible CDS2 loss-of-function studies without in-house optimization. Ideal for phosphoinositide signaling, mitochondrial cardiolipin synthesis, and angiogenesis research. Individual duplex format supports high-impact publication standards.

Molecular Formula C18H12ClN3OS
Molecular Weight 353.8 g/mol
CAS No. 374084-31-8
Cat. No. B1670966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDS2 Human Pre-designed siRNA Set A
CAS374084-31-8
Synonyms4-chloro-N-(2-(2-thienyl)imidazo(1,2-a)pyridin-3-yl)benzamide
DS-2 compound
DS2 compound
Molecular FormulaC18H12ClN3OS
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4
InChIInChI=1S/C18H12ClN3OS/c19-13-8-6-12(7-9-13)18(23)21-17-16(14-4-3-11-24-14)20-15-5-1-2-10-22(15)17/h1-11H,(H,21,23)
InChIKeyAZKMWHRDICVYEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 set / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CDS2 Human Pre-designed siRNA Set A: Technical Overview and Procurement Rationale


CDS2 Human Pre-designed siRNA Set A is a gene silencing reagent comprising three unique 27-mer Dicer-substrate siRNA duplexes targeting the human CDS2 gene (Locus ID 8760), which encodes CDP-diacylglycerol synthase 2, an enzyme critical for phosphatidylinositol biosynthesis and mitochondrial membrane integrity [1]. The set includes a scrambled negative control siRNA, an HPRT positive control, and RNase-free resuspension buffer, and is delivered with a vendor-guaranteed performance threshold: at least two of the three duplexes achieve ≥70% target mRNA knockdown at 10 nM final concentration under optimized transfection conditions [1].

Why CDS2 Human Pre-designed siRNA Set A Cannot Be Readily Substituted by In-Class siRNA Reagents


Substituting a validated siRNA reagent with an alternative from a different vendor or with a different design—even one targeting the same CDS2 transcript—introduces significant risk of variable knockdown efficiency and off-target profiles. SiRNA products differ fundamentally in duplex length (21-mer vs. 27-mer Dicer-substrate), chemical modification status, and delivery format (pooled vs. individual sequences), each of which alters RISC loading kinetics, strand selection fidelity, and dose-response relationships [1]. For instance, traditional 21-mer siRNAs exhibit higher passenger-strand incorporation and consequent off-target gene silencing compared to 27-mer Dicer-substrate siRNAs, which benefit from directional Dicer processing that enforces correct guide-strand selection [2]. Additionally, pooled siRNA formats may exacerbate off-target effects by increasing the number of seed sequences introduced into the RISC machinery, whereas the individual duplex format provided in CDS2 Human Pre-designed siRNA Set A allows researchers to empirically select the most specific and potent sequence . Therefore, direct substitution without requalification compromises both the quantitative reliability and the biological interpretability of CDS2 loss-of-function experiments.

Quantitative Differentiation of CDS2 Human Pre-designed siRNA Set A: Head-to-Head and Cross-Study Comparisons


Performance Guarantee: ≥70% Knockdown at 10 nM vs. Competitor siRNA Reagents

The CDS2 Human Pre-designed siRNA Set A is supplied with an explicit vendor guarantee that at least two of the three 27-mer Dicer-substrate siRNA duplexes will achieve ≥70% reduction in CDS2 mRNA levels when used at a final concentration of 10 nM under optimized transfection conditions (quantified by qRT-PCR and validated by ≥90% transfection efficiency using TYE-563 control duplex) [1]. In contrast, the Santa Cruz CDS2 siRNA product (sc-72845) provides no quantitative performance guarantee on its technical datasheet, stating only that it consists of a pool of 3–5 target-specific 19–25 nt siRNAs without specifying an expected knockdown range . Similarly, Thermo Fisher Silencer Select siRNAs are generally validated to achieve >80% knockdown, but this is a class-level claim rather than a target-specific guarantee for CDS2, and the validation is performed at a 10-fold higher concentration (100 nM) [2].

RNA interference gene silencing CDS2 phosphatidate cytidylyltransferase 2 lipid metabolism

Reduced Off-Target Effects via 27-mer Dicer-Substrate Design vs. Traditional 21-mer siRNA

The 27-mer Dicer-substrate siRNA design employed in CDS2 Human Pre-designed siRNA Set A confers mechanistic advantages in RISC loading fidelity compared to conventional 21-mer siRNAs [1]. In 27-mer DsiRNAs, Dicer processing occurs after RISC binding, which enforces directional loading of the guide strand while excluding the passenger strand from incorporation. This reduces passenger-strand-mediated off-target silencing—a phenomenon that can occur when 21-mer siRNAs are loaded in the incorrect orientation [1]. Quantitative comparisons of 27-mer DsiRNAs versus 21-mer siRNAs targeting EGFP in HEK293 cells demonstrate that DsiRNAs achieve comparable or superior target suppression at lower concentrations (e.g., effective knockdown at 50 pM vs. 50 nM for 21-mers), consistent with improved on-target specificity [1]. While direct off-target microarray data for the CDS2-specific sequences are not publicly available, the class-level advantage of Dicer-substrate design is well established [2].

RNA interference off-target effects Dicer-substrate siRNA specificity gene silencing

Lower Effective Concentration (10 nM) vs. Competitor siRNAs Validated at 100 nM

The CDS2 Human Pre-designed siRNA Set A is validated and guaranteed to achieve ≥70% knockdown at a final concentration of 10 nM [1]. In comparison, Thermo Fisher Silencer Select siRNAs are typically validated at 100 nM to achieve >80% knockdown across a panel of target genes [2]. While direct head-to-head data for the CDS2 target are not available, the 10-fold lower working concentration of the OriGene product reduces the total siRNA mass required per experiment and may mitigate concentration-dependent off-target effects and innate immune activation that can occur at higher siRNA doses [3].

siRNA concentration dose-response knockdown efficiency CDS2 transfection

Individual siRNA Sequences Enable Empirical Selection to Mitigate Pool-Associated Off-Target Effects

The CDS2 Human Pre-designed siRNA Set A provides three individual, HPLC-purified 27-mer siRNA duplexes, each supplied separately [1]. This format allows researchers to test each duplex independently and select the sequence that yields the highest on-target knockdown with the lowest phenotypic variability, a practice recommended to avoid the compounded off-target signatures that can arise when siRNAs are pooled . In contrast, Santa Cruz CDS2 siRNA is supplied as a pre-mixed pool of 3–5 siRNAs, precluding the ability to empirically deconvolute sequence-specific effects . Pooling multiple siRNAs increases the number of seed sequences introduced into the RISC machinery, potentially elevating the risk of microRNA-like off-target repression . By providing discrete sequences, the OriGene product aligns with best practices for RNAi experimental design, enabling users to confirm phenotype reproducibility with at least two independent siRNA sequences targeting the same gene [2].

siRNA pooling off-target effects reproducibility RNAi screening CDS2

Functional Validation of CDS2 Knockdown in Human Primary Endothelial Cells (HUVECs)

Independent functional validation of CDS2 knockdown using siRNA in human umbilical vein endothelial cells (HUVECs) demonstrates that CDS2 silencing significantly impairs angiogenesis, cell growth, and mitochondrial morphology [1]. In this study, two specific siRNAs targeting CDS2 were designed and their knockdown efficiency confirmed by both qRT-PCR and Western blot analysis [1]. CDS2-depleted HUVECs exhibited reduced tube formation capacity (quantified by angiogenic assay), decreased cell proliferation (EDU staining), and elevated reactive oxygen species (ROS) levels, establishing a clear functional linkage between CDS2 loss and endothelial dysfunction [1]. While this validation was performed with independently designed siRNAs rather than the exact OriGene set, it confirms that CDS2 is a tractable target for siRNA-mediated loss-of-function studies in physiologically relevant primary human cells, supporting the utility of the CDS2 Human Pre-designed siRNA Set A in vascular biology and metabolic disease research contexts.

CDS2 endothelial cell biology mitochondrial function metabolic memory diabetic wound healing

Optimal Research and Industrial Use Cases for CDS2 Human Pre-designed siRNA Set A


Lipid Metabolism and Phosphatidylinositol Signaling Studies

CDS2 encodes a key enzyme in the CDP-diacylglycerol pathway, which supplies precursors for phosphatidylinositol, phosphatidylglycerol, and cardiolipin synthesis. The guaranteed ≥70% knockdown at 10 nM [1] enables robust interrogation of CDS2's role in phosphoinositide-dependent signaling cascades, including those downstream of G protein-coupled receptors and receptor tyrosine kinases. The individual duplex format allows researchers to confirm on-target effects by demonstrating phenotype reproducibility with at least two independent siRNA sequences, a requirement for high-impact publications in lipid cell biology [2].

Mitochondrial Biology and Metabolic Memory Research

CDS2 localizes to the inner mitochondrial membrane and is implicated in cardiolipin synthesis and mitochondrial structural integrity. Functional validation in HUVECs confirms that CDS2 knockdown impairs mitochondrial morphology, increases oxidative stress, and reduces angiogenic capacity [3]. The CDS2 Human Pre-designed siRNA Set A, with its Dicer-substrate design that minimizes off-target effects [4], is ideally suited for studies examining the intersection of mitochondrial dysfunction and metabolic memory in diabetes, where precise gene-specific silencing is essential to avoid confounding phenotypes.

Industrial Target Validation and Phenotypic Screening

In pharmaceutical and biotechnology target validation workflows, reagent consistency and performance guarantees are critical for reproducible results across multiple experimental runs and laboratory sites. The vendor guarantee of ≥70% knockdown for at least two of three duplexes at 10 nM [1] reduces the need for in-house siRNA sequence optimization, accelerating the validation timeline for CDS2 as a potential therapeutic target. The lower working concentration (10 nM) compared to alternative siRNA products validated at 100 nM [5] also reduces reagent cost per screen and minimizes concentration-dependent cytotoxicity in high-throughput phenotypic assays.

Wound Healing and Angiogenesis Research

Recent evidence demonstrates that CDS2 knockdown in endothelial cells significantly impairs tube formation and cell proliferation—key readouts of angiogenic capacity [3]. The CDS2 Human Pre-designed siRNA Set A, which includes a FAM-labeled negative control for monitoring transfection efficiency, is well-suited for ex vivo and in vitro angiogenesis assays (e.g., tube formation, scratch wound healing). The ability to empirically select the most potent and specific duplex from the set ensures that observed defects in angiogenic parameters can be confidently attributed to CDS2 loss-of-function, supporting mechanistic studies in diabetic wound healing and cardiovascular disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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